![molecular formula C19H23NO4 B5559810 (4aR*,8aR*)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]octahydro-2H-1,4-benzoxazine](/img/structure/B5559810.png)
(4aR*,8aR*)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]octahydro-2H-1,4-benzoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "(4aR*,8aR*)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]octahydro-2H-1,4-benzoxazine" often involves multi-step organic reactions. For example, Gao et al. (2013) describe the synthesis of a PET probe for imaging the enzyme PIM1, starting with a Boc-protected intermediate followed by acidic de-protection (Gao, Wang, Miller, & Zheng, 2013). Similarly, synthesis approaches involving Mannich reactions have been explored for related benzoxazine compounds, demonstrating the versatility of synthetic routes in accessing complex structures (Perangin-angin & Chairi, 2019).
Molecular Structure Analysis
The molecular structure of benzoxazine derivatives reveals significant information about their conformational preferences and stereoelectronic properties. Tähtinen et al. (2002) provided insights into the stereochemistry of similar compounds, employing NMR spectroscopic methods to study their conformational dynamics (Tähtinen, Sinkkonen, Klika, Nieminen, Stájer, Szakonyi, Fülöp, & Pihlaja, 2002).
Chemical Reactions and Properties
The reactivity of the benzoxazine core, particularly in the context of electrophilic substitutions and ring-opening reactions, underlines the compound's chemical versatility. Nakamura, Uchiyama, & Ohwada (2003) discuss the synthesis of 4H-1,2-benzoxazine derivatives, highlighting the potential of these structures as intermediates for further chemical transformations (Nakamura, Uchiyama, & Ohwada, 2003).
Applications De Recherche Scientifique
Synthesis and Bioactivity
A study by Łażewska et al. (2019) explored the synthesis of novel ligands for the 5-HT6 serotonin receptor, revealing the importance of linkers between the triazine moiety and an aromatic substituent for affinity, which could guide the development of new therapeutic agents (Łażewska et al., 2019).
Gao et al. (2013) synthesized a potent PIM1 inhibitor with potential as a PET probe for imaging the enzyme, highlighting the compound's significance in cancer research and diagnostic applications (Gao et al., 2013).
Material Science and Polymer Chemistry
Wang et al. (2012) synthesized fully bio-based benzoxazine monomers, investigating their copolymerization and potential for creating materials with enhanced thermal properties and environmental benefits (Wang et al., 2012).
Abu‐Hashem et al. (2020) synthesized a novel series of compounds derived from visnaginone and khellinone, evaluating their anti-inflammatory and analgesic properties, which could lead to new therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial and Anticorrosion Applications
Bektaş et al. (2010) reported the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, indicating potential for developing new antimicrobial agents (Bektaş et al., 2010).
Zhang et al. (2019) investigated the anticorrosion property of a fully bio-based polybenzoxazine copolymer resin, demonstrating its potential in enhancing the durability and sustainability of materials (Zhang et al., 2019).
Propriétés
IUPAC Name |
[(4aR,8aR)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl]-(6-methoxy-3-methyl-1-benzofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-12-14-8-7-13(22-2)11-17(14)24-18(12)19(21)20-9-10-23-16-6-4-3-5-15(16)20/h7-8,11,15-16H,3-6,9-10H2,1-2H3/t15-,16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHGRUXDDZGSBB-HZPDHXFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N3CCOC4C3CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N3CCO[C@H]4[C@H]3CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4aR*,8aR*)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]octahydro-2H-1,4-benzoxazine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.